molecular formula C43H59ClO11 B14890658 (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)

(2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)

Cat. No.: B14890658
M. Wt: 787.4 g/mol
InChI Key: XZLFJEZLYHCLFG-LHCQLISCSA-N
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Description

The compound (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a chlorinated phenyl group, and multiple ester functionalities, making it a versatile candidate for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) involves multiple steps, including the formation of the tetrahydrofuran ring, chlorination of the phenyl group, and esterification reactions. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, and chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or carboxylic acids.

    Reduction: The chlorinated phenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include lactones, carboxylic acids, phenyl derivatives, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural complexity and functional groups enable it to interact with various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for treating specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites and stability.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((acetoxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
  • (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((butyryloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)

Uniqueness

The uniqueness of (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with biological targets and chemical reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C43H59ClO11

Molecular Weight

787.4 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C43H59ClO11/c1-40(2,3)36(45)50-24-31-33(53-37(46)41(4,5)6)35(55-39(48)43(10,11)12)34(54-38(47)42(7,8)9)32(52-31)26-15-18-30(44)27(22-26)21-25-13-16-28(17-14-25)51-29-19-20-49-23-29/h13-18,22,29,31-35H,19-21,23-24H2,1-12H3/t29-,31+,32+,33+,34-,35-/m0/s1

InChI Key

XZLFJEZLYHCLFG-LHCQLISCSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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